Cytotoxicity in MDA-MB-231 Breast Cancer Cells: 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone vs 6-Ethyl Analog
In a direct comparative cytotoxicity evaluation, 2,7-dimethoxy-6-(1-acetoxyethyl)juglone (compound 7) demonstrated measurable activity against MDA-MB-231 human breast cancer cells with an IC50 of 13.8 μM. By contrast, the structurally related 6-ethyl-2,7-dimethoxyjuglone (compound 8), which lacks the acetoxy moiety, exhibited no quantifiable cytotoxicity (IC50 >20 μM) under identical assay conditions [1].
| Evidence Dimension | Cytotoxicity IC50 |
|---|---|
| Target Compound Data | 13.8 μM |
| Comparator Or Baseline | 6-Ethyl-2,7-dimethoxyjuglone: IC50 >20 μM |
| Quantified Difference | Target compound active; comparator inactive at highest tested concentration (>1.4-fold difference threshold) |
| Conditions | MDA-MB-231 human breast cancer cell line; assay panel evaluating compounds 1–9 from Pyrenochaetopsis sp. MSX63693 |
Why This Matters
This head-to-head data directly demonstrates that the 6-acetoxyethyl substitution confers cytotoxicity absent in the 6-ethyl analog, establishing structural specificity essential for target selection in anticancer screening programs.
- [1] Flores-Bocanegra, L.; Raja, H.A.; Graf, T.N.; et al. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and Their Structure Elucidation Using LR-HSQMBC NMR Experiments. J. Nat. Prod. 2021, 84, 771–778. View Source
